Cas no 336174-30-2 (<br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e)

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide is a specialized organic compound featuring a benzyl-substituted [1,3,4]oxadiazole core linked to a dimethylphenyl acetamide moiety via a sulfanyl bridge. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of the [1,3,4]oxadiazole ring enhances stability and may contribute to interactions with biological targets, while the acetamide group offers functionalization flexibility. The compound's distinct structural features make it a candidate for investigating enzyme inhibition or receptor modulation. Its synthesis requires precise control to ensure purity and yield, underscoring its value in exploratory pharmaceutical and chemical studies.
<br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e structure
336174-30-2 structure
Product Name:<br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e
CAS No:336174-30-2
MF:C19H19N3O2S
MW:353.438062906265
CID:3069882
PubChem ID:1114734
Update Time:2025-06-28

<br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e Chemical and Physical Properties

Names and Identifiers

    • <br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e
    • 336174-30-2
    • 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
    • 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
    • STL263941
    • AKOS000571613
    • ZINC00849773
    • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide
    • MDL: MFCD01542226
    • Inchi: 1S/C19H19N3O2S/c1-13-7-6-10-16(14(13)2)20-17(23)12-25-19-22-21-18(24-19)11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,20,23)
    • InChI Key: BVYMPFSVRHQYLM-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(CC2C=CC=CC=2)O1)CC(NC1C=CC=C(C)C=1C)=O

Computed Properties

  • Exact Mass: 353.11979803Da
  • Monoisotopic Mass: 353.11979803Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 93.3Ų

<br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM518161-1g
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
336174-30-2 97%
1g
$291 2023-02-17
Crysdot LLC
CD11141590-5g
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
336174-30-2 97%
5g
$874 2024-07-17

Additional information on <br>2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamid e

Introduction to 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide (CAS No. 336174-30-2)

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 336174-30-2, represents a unique structural motif characterized by the presence of an acetamide moiety linked to a 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl group. The combination of these structural features positions this molecule as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The acetamide functional group is well-known for its versatility in biological systems, often serving as a key pharmacophore in numerous therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions makes it particularly valuable in the design of small-molecule inhibitors and modulators. In contrast, the 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl moiety introduces additional complexity to the molecule, incorporating both aromatic and heterocyclic elements that can enhance binding affinity and selectivity. This particular scaffold has been the subject of increasing interest due to its potential applications in addressing various therapeutic challenges.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between such complex molecules and their biological targets. The 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl group, in particular, has been shown to exhibit favorable properties for drug-like characteristics, including reasonable solubility, metabolic stability, and potential oral bioavailability. These attributes make it an attractive component for designing novel therapeutic agents targeting a wide range of diseases.

The pharmaceutical industry has been actively exploring novel heterocyclic compounds as potential drug candidates. Among these, oxadiazole derivatives have emerged as particularly promising due to their diverse biological activities and structural flexibility. The 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl moiety is a derivative of oxadiazole that has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this scaffold can interact with enzymes and receptors involved in inflammation, cancer progression, and neurodegenerative disorders.

In the context of drug discovery, the acetamide group serves as a critical pharmacophoric element that can be modified to optimize binding interactions with biological targets. Researchers have employed structure-based drug design strategies to fine-tune the properties of this compound. By leveraging computational tools such as molecular dynamics simulations and virtual screening techniques, scientists have been able to identify key structural features that enhance binding affinity and selectivity.

The synthesis of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core of this molecule.

One of the most compelling aspects of this compound is its potential therapeutic applications. Preclinical studies have demonstrated that derivatives of the 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl scaffold exhibit inhibitory activity against various enzymes implicated in disease pathogenesis. For instance, some derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes involved in inflammation or kinases associated with cancer cell proliferation.

The acetamide moiety further contributes to the pharmacological profile of this compound by enabling interactions with specific amino acid residues in target proteins. This interaction can be fine-tuned through structural modifications aimed at optimizing binding affinity and minimizing off-target effects. Such modifications are crucial for developing drugs with improved efficacy and safety profiles.

Recent research has also highlighted the importance of understanding the metabolic fate of such complex molecules. Studies using mass spectrometry and high-performance liquid chromatography (HPLC) have provided insights into how 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide is processed within biological systems. These studies are essential for predicting drug efficacy and identifying potential liabilities associated with metabolism or excretion.

The development of novel therapeutic agents often involves iterative cycles of synthesis, characterization, and testing. Computational modeling plays a pivotal role in guiding these efforts by predicting how structural modifications will impact biological activity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

The versatility of the acetamide group allows for further derivatization to explore different pharmacological profiles. For example, replacing the benzyl substituent on the oxadiazole ring with other aromatic or heterocyclic groups can alter binding properties and target specificity. Such modifications are critical for tailoring molecules to specific therapeutic needs.

In conclusion,2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2,3-dimethyl-phenyl)-acetamide represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features combine an acetamide moiety with a sophisticated 5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl group, making it a valuable tool for exploring new therapeutic avenues。Ongoing research continues to uncover its full potential, paving the way for innovative approaches in drug discovery and development.

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